1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea
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Overview
Description
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidine Ring:
- Starting with ethyl acetoacetate and guanidine to form 6-ethoxy-2-methylpyrimidine.
- Reaction conditions: reflux in ethanol with a base such as sodium ethoxide.
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Amination of the Pyrimidine:
- Reacting 6-ethoxy-2-methylpyrimidine with 4-aminophenylamine.
- Reaction conditions: heating in a polar solvent like dimethylformamide (DMF).
-
Formation of the Urea Derivative:
- Coupling the resulting amine with 2-methoxy-5-methylphenyl isocyanate.
- Reaction conditions: room temperature in an inert atmosphere.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include primary amines.
- Substitution products include halogenated derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and protein binding.
Medicine:
- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Studied for its ability to interact with specific biological targets.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
- 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea.
- 1-(4-((6-Ethoxy-2-ethylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea.
Uniqueness:
- The presence of the ethoxy group at the 6-position of the pyrimidine ring and the methoxy group on the phenyl ring distinguishes it from similar compounds.
- These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.
This detailed overview provides a comprehensive understanding of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-5-30-21-13-20(23-15(3)24-21)25-16-7-9-17(10-8-16)26-22(28)27-18-12-14(2)6-11-19(18)29-4/h6-13H,5H2,1-4H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIWXTOENWSBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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